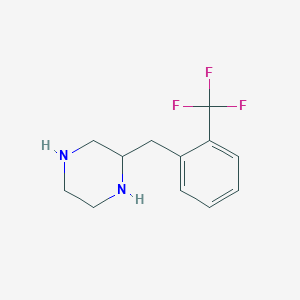

2-(2-Trifluoromethyl-benzyl)-piperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H15F3N2 |

|---|---|

Molecular Weight |

244.26 g/mol |

IUPAC Name |

2-[[2-(trifluoromethyl)phenyl]methyl]piperazine |

InChI |

InChI=1S/C12H15F3N2/c13-12(14,15)11-4-2-1-3-9(11)7-10-8-16-5-6-17-10/h1-4,10,16-17H,5-8H2 |

InChI Key |

KIOSGFBKMSIEJS-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(CN1)CC2=CC=CC=C2C(F)(F)F |

Origin of Product |

United States |

Research Context and Strategic Importance of Trifluoromethylbenzyl Piperazine Derivatives in Chemical Biology

Historical Trajectories in the Development of Piperazine-Containing Chemical Scaffolds

The journey of the piperazine (B1678402) heterocycle in therapeutic applications began with its use in treating gout in the 19th century and later for intestinal infections. nih.gov The name "piperazine" was coined due to its chemical similarity to piperidine (B6355638), a component of piperine (B192125) from the black pepper plant, though piperazines are not naturally derived from this source. nih.govwikipedia.org This six-membered ring, containing two nitrogen atoms at opposite positions, quickly proved to be far more than a simple anthelmintic agent. nih.govwisdomlib.org

By the early 20th century, researchers began synthesizing a multitude of substituted piperazine molecules, uncovering a vast spectrum of pharmacological activities. nih.gov The unique properties of the piperazine ring—its structural rigidity, the presence of two reactive secondary amine groups, and its ability to improve water solubility and bioavailability—made it a highly attractive component in drug design. nih.govnih.govnih.gov Its two nitrogen atoms can be readily modified, allowing chemists to link different pharmacophores or to use the ring itself as a scaffold to orient functional groups for optimal interaction with biological targets. nih.govtandfonline.comtandfonline.com

Statistical analysis has confirmed the prominence of this scaffold, ranking it as the third most frequently used N-heterocycle in small-molecule pharmaceuticals, just behind piperidine and pyridine (B92270). nih.gov This widespread use has cemented piperazine's status as a privileged structure in drug discovery, appearing in medications for cancer, microbial infections, and various central nervous system (CNS) disorders. nih.govnih.govmuseonaturalistico.itresearchgate.netnih.gov

Academic Rationale for Focused Investigation of 2-(2-Trifluoromethyl-benzyl)-piperazine and its Analogs

The specific focus on trifluoromethylbenzyl-piperazine derivatives is driven by the strategic combination of two key structural motifs: the established piperazine core and the influential trifluoromethyl (CF3) group. The CF3 group is a well-known bioisostere for other chemical groups and can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.

Research into related compounds provides a strong rationale for investigating the 2-(2-trifluoromethyl-benzyl) isomer:

CNS Activity: Phenylpiperazines, particularly compounds like 3-trifluoromethylphenylpiperazine (3-TFMPP), are known for their significant effects on the central nervous system, often acting on serotonin (B10506) receptors. nih.govauburn.edu The combination of benzylpiperazine (BZP) and TFMPP has been noted for producing psychostimulant effects. auburn.edu This history prompts investigation into how shifting the trifluoromethyl group to the 2-position on the benzyl (B1604629) ring alters these interactions.

Antiviral Potential: Recent studies have explored trifluoromethyl pyridine piperazine derivatives as potential plant activators to control viruses like the tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV). frontiersin.org These findings suggest that the trifluoromethyl-piperazine combination could be a valuable pharmacophore for developing novel antiviral agents, enhancing systemic acquired resistance in plants. frontiersin.org

Receptor Selectivity: Studies on disubstituted piperazines combining elements of TFMPP and methylenedioxybenzylpiperazine (MDBP) have shown significant binding to 5-HT2B serotonin receptors. nih.gov The specific substitution pattern on the aromatic rings is crucial for determining receptor affinity and selectivity. nih.gov Investigating the 2-CF3-benzyl analog is a logical step in systematically exploring the structure-activity relationships (SAR) that govern receptor binding.

Sigma Receptor Ligands: Research into N-(2-benzofuranylmethyl)-N'-(alkoxybenzyl)piperazines has identified them as selective sigma-1 (σ1) receptor ligands, which are implicated in a variety of CNS diseases. nih.gov Furthermore, other arylalkyl 4-benzyl piperazine derivatives have been synthesized and shown to bind to sigma sites with high affinity. nih.gov This suggests that the benzyl-piperazine core is a promising scaffold for targeting these receptors, making the 2-trifluoromethyl analog a compound of interest for neurological drug discovery.

The systematic synthesis and evaluation of regioisomers are fundamental to medicinal chemistry. By preparing and testing compounds like this compound, researchers can build a more complete picture of the SAR for this class of molecules, potentially leading to the discovery of more potent and selective therapeutic agents.

Methodological Paradigms in Medicinal Chemistry and Chemical Biology Applicable to Piperazine Derivatives

The synthesis and analysis of piperazine derivatives leverage a well-established toolkit of modern chemical and biological methods.

Synthesis: The construction of asymmetrically substituted piperazines like this compound typically relies on robust and versatile synthetic strategies. Common methods include:

Reductive Amination: A primary method involves the reaction of a piperazine with a substituted benzaldehyde—in this case, 2-(trifluoromethyl)benzaldehyde. The initial reaction forms an intermediate imine, which is then reduced using a reducing agent like sodium triacetoxyborohydride (B8407120) to yield the final N-alkylated product. auburn.edumdpi.com

Nucleophilic Substitution: Another key approach is the nucleophilic substitution reaction between piperazine and an alkyl halide, such as 2-(trifluoromethyl)benzyl chloride. mdpi.com

Palladium-Catalyzed Coupling: For N-aryl derivatives, the Buchwald-Hartwig coupling is a frequently used method to form the bond between an aromatic halide and a piperazine nitrogen atom. mdpi.com

Table 1: Key Research Findings on Trifluoromethylbenzyl-Piperazine Analogs

| Compound Class | Research Focus | Key Findings | Citations |

|---|---|---|---|

| Trifluoromethylphenylpiperazine (TFMPP) Derivatives | CNS Activity / Designer Drugs | Often used in combination with BZP to mimic psychostimulant effects. Serves as a structural basis for designing new psychoactive substances. | auburn.edu |

| Disubstituted TFMPP-MDBP Isomers | Serotonin Receptor Binding | Displayed significant binding to 5-HT2B receptors. Receptor affinity is dependent on the substitution position on the aromatic rings. | nih.gov |

| Trifluoromethylpyridine Piperazine Derivatives | Antiviral Activity (Plants) | Showed excellent activity against TMV and CMV. Act as plant activators by inducing systemic acquired resistance. | frontiersin.org |

| 1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine | Crystal Structure Analysis | The piperazine ring adopts a chair conformation. The crystal structure is stabilized by weak C—H⋯π interactions. | nih.gov |

| Arylalkyl 4-benzyl piperazine derivatives | Sigma Receptor Ligands | Many derivatives bind to sigma sites in the nanomolar range and show selectivity over other receptors like 5HT(1A) and D(2). | nih.gov |

Analysis and Evaluation: Once synthesized, these compounds undergo rigorous analysis and biological evaluation:

Structural Characterization: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are essential for confirming the chemical structure of the newly synthesized compounds. nih.govhumanjournals.com Gas chromatography is often used to separate and identify individual isomers. nih.gov For crystalline materials, X-ray crystallography can provide definitive information about the three-dimensional structure and conformation. nih.gov

Biological Screening: To determine their pharmacological profile, compounds are tested in a variety of biological assays. These include in vitro receptor binding assays to measure affinity for specific targets (e.g., serotonin or sigma receptors) and cell-based assays to evaluate functional activity, such as anticancer or antiviral effects. nih.govfrontiersin.orgnih.gov These initial screenings help to identify promising lead compounds for further development. researchgate.net

Through the iterative process of design, synthesis, and evaluation, medicinal chemists can systematically probe the chemical space around the trifluoromethylbenzyl-piperazine scaffold to optimize its properties for potential therapeutic applications.

Synthetic Methodologies and Advanced Chemical Transformations of 2 2 Trifluoromethyl Benzyl Piperazine

Established Synthetic Routes for the Piperazine (B1678402) Core and its Functionalization

The construction of the piperazine ring is a foundational step in the synthesis of its derivatives. Over the years, both classical and modern catalytic methods have been developed to achieve this.

Classical Cyclization and Alkylation Strategies

Traditional methods for piperazine synthesis often rely on the cyclization of linear diamine precursors. One common approach involves the reaction of an ethylenediamine (B42938) derivative with a suitable dielectrophile. For instance, the reaction of N-methylethylenediamine with methyl benzoylformate, followed by cyclization, yields a piperazinone intermediate that can be reduced to the corresponding piperazine. google.com Another classical method is the reaction of a primary amine with bis(2-chloroethyl)amine (B1207034) to form the piperazine ring. mdpi.com

Functionalization of the parent piperazine molecule is typically achieved through N-alkylation or N-acylation reactions. nih.gov For example, piperazine can be directly alkylated with benzyl (B1604629) chloride to produce benzylpiperazine. europa.eu These classical strategies, while effective, can sometimes require harsh reaction conditions and may lack regioselectivity when multiple reactive sites are present.

Modern Catalytic Approaches for Piperazine Ring Construction

Modern synthetic chemistry has introduced a variety of catalytic methods for piperazine synthesis, often offering milder reaction conditions and improved efficiency. organic-chemistry.org Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are widely used for the synthesis of N-arylpiperazines from aryl halides and piperazine. mdpi.com

Catalytic reductive cyclization represents another advanced strategy. For example, a method involving the double Michael addition of nitrosoalkenes to primary amines, followed by a stereoselective catalytic reductive cyclization of the resulting dioximes, provides access to substituted piperazines. nih.govnih.gov This method can utilize catalysts like 5%-Pd/C or Raney nickel under hydrogen pressure. nih.gov Iridium-catalyzed [3+3]-cycloadditions of imines have also emerged as a powerful, atom-economical method for synthesizing C-substituted piperazines with high regio- and diastereoselectivity. acs.orgnih.gov

| Catalyst | Reaction Type | Key Features |

| 5%-Pd/C | Reductive Cyclization | Hydrogenation of dioximes. nih.gov |

| Raney Nickel | Reductive Cyclization | Alternative to Pd/C, can suppress debenzylation. nih.gov |

| [IrCl(cod)(PPh3)] | [3+3]-Cycloaddition | Atom-economical, high regio- and diastereoselectivity. acs.org |

| Palladium Complexes | Cross-Coupling | Synthesis of N-arylpiperazines. mdpi.com |

Regioselective Introduction of the 2-(Trifluoromethyl)benzyl Moiety

Once the piperazine core is formed, the next critical step is the regioselective introduction of the 2-(trifluoromethyl)benzyl group. This can be accomplished through several methods, primarily nucleophilic substitution and cross-coupling reactions.

Nucleophilic Substitution Reactions with Halogenated Precursors

The most direct method for introducing the 2-(trifluoromethyl)benzyl group is through the N-alkylation of a piperazine derivative with a 2-(trifluoromethyl)benzyl halide. This reaction is a standard nucleophilic substitution where the nitrogen atom of the piperazine acts as the nucleophile, displacing the halide from the benzyl group. The choice of base and solvent can be crucial for optimizing the reaction conditions and yield. beilstein-journals.org For instance, sodium hydride in tetrahydrofuran (B95107) is a common system for N-alkylation reactions. beilstein-journals.org

The reactivity of the piperazine nitrogens can be influenced by the presence of protecting groups. Using an orthogonally protected piperazine allows for the selective alkylation of one nitrogen atom, followed by deprotection and further functionalization of the other.

Cross-Coupling Methodologies for Aryl/Benzyl Linkage

While less direct for this specific linkage, cross-coupling reactions can be employed to form the aryl-benzyl bond, which is then part of a precursor to be attached to the piperazine ring. However, for the direct formation of the N-benzyl bond, nucleophilic substitution is more common. Iron-catalyzed cross-electrophile coupling of benzyl halides with disulfides has been reported, showcasing the expanding scope of cross-coupling reactions, though this specific application is for C-S bond formation. nih.gov Palladium-catalyzed methods are more prevalent for creating N-aryl bonds in the synthesis of arylpiperazines. mdpi.comgoogle.com

Stereoselective Synthesis of Chiral 2-(Trifluoromethyl)-piperazine Scaffolds

The synthesis of enantiomerically pure chiral piperazines is of significant interest in drug discovery. nih.gov Several strategies have been developed to achieve this, often starting from chiral precursors or employing asymmetric catalysis.

One notable approach involves the diastereoselective nucleophilic addition of the Ruppert-Prakash reagent (TMSCF3) to α-amino sulfinylimines derived from a chiral auxiliary like (R)-phenylglycinol. researchgate.netrsc.orgnih.gov This method allows for the creation of stereochemically defined trifluoromethylated piperazines. The synthesis begins with a protected chiral amino alcohol, which is converted to a sulfinylimine. The addition of the trifluoromethyl group is then followed by a series of cyclization and reduction steps to yield the final chiral piperazine. researchgate.net

Another strategy for obtaining chiral piperazines is through the asymmetric hydrogenation of pyrazine (B50134) derivatives. For example, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols can produce chiral piperazin-2-ones with excellent enantioselectivity, which can then be reduced to the corresponding chiral piperazines. dicp.ac.cnrsc.org Starting from α-amino acids, it is also possible to synthesize orthogonally protected, enantiomerically pure 2-substituted piperazines in a few steps. rsc.org

| Method | Key Reagent/Catalyst | Chiral Source |

| Diastereoselective Nucleophilic Addition | Ruppert-Prakash reagent (TMSCF3) | (R)-phenylglycinol derived sulfinylimine researchgate.netrsc.orgnih.gov |

| Asymmetric Hydrogenation | Palladium catalyst | Chiral ligand dicp.ac.cnrsc.org |

| Aza-Michael Addition | - | α-amino acids rsc.org |

Asymmetric Catalysis in Piperazine Ring Formation

Asymmetric catalysis offers an efficient route to enantiomerically enriched piperazines and their precursors, often minimizing the need for chiral auxiliaries or stoichiometric chiral reagents. A key strategy involves the catalytic enantioselective synthesis of piperazin-2-ones, which serve as versatile intermediates that can be reduced to the corresponding piperazines. acs.org

One notable approach is the one-pot cascade reaction involving a Knoevenagel condensation, an asymmetric epoxidation, and a domino ring-opening cyclization (DROC) sequence. acs.org This process, catalyzed by a quinine-derived urea, can produce C-3 substituted piperazin-2-ones in high yields and with excellent enantiomeric excess (up to 99% ee). acs.org Subsequent reduction of the piperazin-2-one (B30754) intermediate would yield the chiral piperazine core.

Another powerful catalytic method is the asymmetric hydrogenation of unsaturated piperazine derivatives, such as piperazin-2-ones, using iridium or palladium catalysts. acs.org Furthermore, the asymmetric palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones provides access to highly enantioenriched tertiary piperazin-2-ones, which can be deprotected and reduced to the desired piperazine products. rsc.org These catalytic systems are instrumental in establishing the critical C-2 stereocenter found in 2-(2-trifluoromethyl-benzyl)-piperazine.

Table 1: Asymmetric Catalytic Strategies for Piperazine Ring Precursors

| Catalytic System | Reaction Type | Intermediate Formed | Key Features |

|---|---|---|---|

| Quinine-derived urea | One-pot Knoevenagel/epoxidation/DROC | 3-Aryl/alkyl piperazin-2-ones | High enantioselectivity (up to 99% ee); avoids purification of intermediates. acs.org |

| Iridium or Palladium Complexes | Asymmetric Hydrogenation | Chiral piperazin-2-ones | Versatile for creating stereocenters at various positions on the ring. acs.org |

| Palladium/Chiral Ligand | Decarboxylative Allylic Alkylation | Tertiary piperazin-2-ones | Produces highly enantioenriched products. rsc.org |

Chiral Auxiliary-Mediated Approaches for Enantiopure Intermediates

Chiral auxiliaries are reusable chemical entities that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com This approach has been successfully applied to the synthesis of enantiopure piperazines.

A common strategy involves the use of chiral amines derived from the chiral pool, such as (R)- or (S)-phenylglycinol. rsc.org For instance, (R)-(−)-phenylglycinol can be condensed with an appropriate building block to form a diastereomeric intermediate. The stereocenter of the auxiliary guides the formation of a new stereocenter in the target molecule. After the key stereoselective step, the auxiliary can be cleaved and recovered. rsc.org

Sulfinamides, such as Ellman's auxiliary ((R)- or (S)-2-methyl-2-propanesulfinamide), are another important class of chiral auxiliaries. sigmaaldrich.comacs.org The diastereoselective nucleophilic addition of the Ruppert–Prakash reagent (TMSCF3) to a chiral α-amino sulfinylimine, which can be derived from an amino acid and the auxiliary, allows for the stereocontrolled synthesis of trifluoromethylated piperazines. rsc.org This method is particularly relevant for introducing the trifluoromethyl group with defined stereochemistry. rsc.org The synthesis of (S)-2-[2-(2-Trifluoromethyl-phenyl)-ethyl]-piperazine has been documented, highlighting the use of protecting groups like benzyl on the piperazine nitrogens, which are subsequently removed to yield the final product. google.com

Table 2: Chiral Auxiliaries in Piperazine Synthesis

| Chiral Auxiliary | Typical Application | Intermediate Type | Advantage |

|---|---|---|---|

| (R)- or (S)-Phenylglycinol | Asymmetric synthesis of 2-methylpiperazine | Protected 2-oxopiperazine | Derived from the chiral pool; directs cyclization. rsc.org |

| (R)- or (S)-2-Methyl-2-propanesulfinamide (Ellman's Auxiliary) | Diastereoselective addition to imines | Homochiral α-amino sulfinylimines | Enables synthesis of stereochemically defined trifluoromethylated piperazines. rsc.org |

Derivatization Strategies for Structural Elucidation and Modularity

Derivatization of the this compound scaffold is crucial for exploring structure-activity relationships (SAR) and developing molecular tools. Modifications can be targeted at the piperazine nitrogens, the benzyl ring, or the trifluoromethyl group.

Modifications at the Piperazine Nitrogen Atoms for Ligand Diversification

The two nitrogen atoms of the piperazine ring offer convenient handles for chemical modification, enabling the synthesis of large libraries of analogues. The secondary amine is a nucleophile that readily participates in various reactions.

N-Alkylation: Reductive amination (or alkylation) is a widely used method to introduce substituents at the N-4 position. auburn.edu This typically involves reacting the parent piperazine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120). auburn.edu This strategy allows for the introduction of a vast array of substituted benzyl groups, alkyl chains, or other cyclic systems.

N-Arylation: While less common than alkylation, N-arylation can be achieved through methods like the Buchwald-Hartwig amination, providing access to N-arylpiperazine derivatives.

N-Acylation and N-Sulfonylation: The piperazine nitrogen can be acylated with acid chlorides or anhydrides to form amides, or sulfonated with sulfonyl chlorides to form sulfonamides. A documented example is the reaction of 1-tosylpiperazine with 2-trifluoromethylbenzyl bromide to yield 1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine. nih.gov Such derivatives are often synthesized to modulate the basicity and lipophilicity of the parent compound. nih.govresearchgate.net

These derivatization reactions are fundamental to building libraries of compounds for screening and identifying ligands with optimized properties. nih.govnih.gov The use of 1-[2-(Trifluoromethyl)benzyl]piperazine as a starting reactant is noted for the preparation of various derivatives. chemicalbook.com

Alterations of the Benzyl Ring System and Trifluoromethyl Group

Modifying the benzyl portion of the molecule allows for a systematic probe of the steric and electronic requirements of its binding partners.

Varying Benzyl Ring Substituents: Instead of post-synthesis modification, analogues are typically prepared by employing differently substituted starting materials. For example, the synthesis can start with various substituted benzaldehydes (e.g., methoxybenzyl, bromo-dimethoxybenzyl) which are then coupled with the piperazine core via reductive amination. auburn.edu This approach allows for the introduction of a wide range of functional groups (halogens, alkoxy, alkyl, nitro, etc.) at different positions on the phenyl ring.

Modification of the Trifluoromethyl Group: The trifluoromethyl (CF3) group is a key feature, significantly impacting the molecule's pKa, lipophilicity, and metabolic stability. rsc.org While direct modification of the CF3 group is chemically challenging, analogues can be synthesized using precursors with different fluoroalkyl groups or other electron-withdrawing substituents. Synthetic strategies involving the direct trifluoromethylation of aryl precursors, for example using AgCF3 or CuCF3 reagents, can be employed to generate a variety of trifluoromethyl-substituted aromatic building blocks for use in the synthesis. amazonaws.com The electronic influence of the CF3 group is significant, inducing a notable chemical shift on adjacent carbon atoms as observed in NMR spectroscopy. researchgate.net

Development of Prodrug and Bioconjugate Strategies for Research Tools

To enhance the utility of this compound as a research tool, prodrug and bioconjugate strategies can be employed. While specific examples for this exact molecule are not widely published, established principles can be applied.

Prodrug Design: The secondary amine of the piperazine ring is an ideal site for prodrug modification. Acylation of the nitrogen with a biocompatible promoiety could create an amide that is stable in the GI tract but is cleaved in vivo by esterases or other enzymes to release the active parent compound. This can improve oral bioavailability or modulate the pharmacokinetic profile.

Bioconjugate Strategies: For use as a chemical probe, the molecule can be tethered to other functional units. A linker with a reactive handle (e.g., a carboxylic acid, amine, or alkyne) can be attached to the N-4 nitrogen. This handle can then be used for bioconjugation via click chemistry or amide bond formation to:

Fluorescent Dyes: To visualize the molecule's localization in cells.

Biotin: For use in affinity purification or pull-down assays.

Photoreactive Groups: For photoaffinity labeling to identify binding partners.

These derivatization strategies transform the core molecule into a versatile tool for chemical biology and pharmacological research.

Structure Activity Relationship Sar and Rational Ligand Design Principles for 2 2 Trifluoromethyl Benzyl Piperazine Analogs

Pharmacophore Modeling and Identification of Key Structural Elements for Molecular Recognition

Pharmacophore modeling for piperazine-based ligands, including analogs of 2-(2-trifluoromethyl-benzyl)-piperazine, has identified several key structural elements crucial for molecular recognition at various receptors. The piperazine (B1678402) ring itself is considered a "privileged structure" in drug discovery due to its frequent appearance in biologically active compounds across different therapeutic areas. nih.govrsc.org Its two nitrogen atoms can play a significant role in the pharmacokinetic properties of drug candidates, often improving water solubility and bioavailability. nih.gov

A widely accepted pharmacophore model for many piperazine-based ligands, particularly those targeting sigma receptors, consists of a central basic nitrogen atom that acts as a positive ionizable group, flanked by two hydrophobic domains. nih.gov

The Basic Core: The piperazine nitrogen is a key feature, capable of forming a salt bridge with acidic residues like glutamic acid (Glu) or aspartic acid (Asp) in the binding site of a target protein. nih.gov This interaction often serves as a primary anchor for the ligand. nih.gov The basicity of this nitrogen is a critical factor; compounds with poor basicity may fail to bind to their intended targets. nih.gov

Hydrophobic Regions: The benzyl (B1604629) moiety, in this case, the 2-trifluoromethyl-benzyl group, typically occupies a primary hydrophobic pocket (HYD1) in the receptor. nih.govnih.gov Additional hydrophobic groups, often attached to the second piperazine nitrogen, can occupy a secondary hydrophobic pocket (HYD2). nih.gov The nature and substitution of these aromatic moieties are crucial requirements for effectively occupying these hydrophobic pockets and achieving high affinity. nih.gov

Docking studies have shown that the benzyl group can engage in specific interactions within hydrophobic pockets, such as π-π T-shaped interactions with phenylalanine residues, which can enhance binding potency. nih.gov Therefore, the fundamental pharmacophoric elements for this class of compounds are a strategically positioned basic amine within the piperazine scaffold and appropriately sized and substituted hydrophobic groups that can engage with corresponding pockets in the target protein. nih.gov

Conformational Analysis of the Piperazine Ring and its Influence on Ligand-Target Interactions

The three-dimensional structure of the piperazine ring and its substituents is a critical determinant of a ligand's binding affinity and selectivity. The piperazine ring is not planar and, like cyclohexane, predominantly adopts a chair conformation to minimize steric strain. nih.gov In the crystal structure of a closely related analog, 1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine, the piperazine ring was confirmed to exist in a chair conformation. nih.gov

The orientation of the substituents on the piperazine ring—whether they are in an axial or equatorial position—profoundly influences ligand-target interactions. Infrared spectral and dipole moment measurements suggest that, similar to piperidine (B6355638), an N-H group on a piperazine ring has a preference for the equatorial position. rsc.org The placement of larger substituents, such as the benzyl group, in the equatorial position is generally favored to avoid steric clashes.

This conformational preference directly impacts how the ligand presents its pharmacophoric features to the receptor. For example, the orientation of the benzyl group can determine the effectiveness of its interaction with hydrophobic pockets. nih.gov Similarly, the position of the second nitrogen atom and any substituent attached to it can influence potential interactions with other residues in the binding site. nih.gov Unfavorable interactions, such as positive-positive charge repulsion with residues like arginine, can arise from specific conformations, potentially decreasing the binding potency. nih.gov Therefore, understanding the stable conformations of the piperazine ring is essential for designing ligands that can adopt the optimal geometry for high-affinity binding. nih.gov

Role of the Trifluoromethyl Group in Modulating Ligand Affinity and Selectivity

The trifluoromethyl (CF3) group is a powerful tool in medicinal chemistry, and its inclusion in the structure of this compound has profound effects on the molecule's properties. researchgate.netnih.gov It is not merely a sterically larger version of a methyl group; its unique electronic characteristics significantly modulate ligand affinity, selectivity, and pharmacokinetic profiles. researchgate.netmdpi.com

The primary roles of the trifluoromethyl group include:

Enhanced Binding Affinity: The high electronegativity of the fluorine atoms makes the CF3 group a potent electron-withdrawing substituent. researchgate.netmdpi.com This can enhance electrostatic and hydrogen bonding interactions with the biological target. researchgate.netmdpi.com Furthermore, the CF3 group can participate in favorable multipolar interactions with the protein backbone, particularly with carbonyl groups, which can contribute significantly to binding affinity. nih.gov Studies have shown that introducing a CF3 group can improve the inhibitory activity of ligands by 5- to 10-fold when the geometry for these interactions is optimal. nih.gov

Increased Lipophilicity: The CF3 group is one of the most lipophilic substituents used in drug design. researchgate.net This increased lipophilicity can enhance a molecule's ability to cross cell membranes and the blood-brain barrier, which is critical for drugs targeting the central nervous system. mdpi.com

Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes. mdpi.com Replacing a metabolically vulnerable methyl group or hydrogen atom with a CF3 group is a common strategy to increase a drug's half-life and bioavailability. researchgate.netmdpi.com

Altered Functional Activity: The presence of a CF3 group can be so influential that its replacement can alter a ligand's functional behavior. In one study on a glucocorticoid receptor ligand, replacing a critical CF3 group with a benzyl group maintained binding potency but switched the ligand's function from an agonist to an antagonist. nih.govebi.ac.uk

| Property | Effect of Trifluoromethyl (CF3) Group | Citation |

| Binding Affinity | Enhances affinity through electrostatic, hydrogen bonding, and multipolar interactions. | researchgate.netmdpi.comnih.gov |

| Lipophilicity | Significantly increases lipophilicity, aiding membrane permeability. | mdpi.comresearchgate.net |

| Metabolic Stability | Increases stability and half-life due to the strong C-F bond. | researchgate.netmdpi.com |

| Selectivity | Can improve selectivity through specific hydrophobic and electrostatic interactions. | mdpi.com |

| Functional Activity | Can be critical for determining agonist vs. antagonist profile. | nih.govebi.ac.uk |

Impact of Substituents on the Benzyl Moiety on Binding Profiles and SAR Landscapes

The benzyl moiety of this compound serves as a key hydrophobic anchor, and modifications to this aromatic ring provide a powerful means to explore the SAR landscape and fine-tune binding profiles. The size, position, and electronic nature of substituents on the benzyl ring can dramatically alter a compound's affinity and selectivity for its biological targets.

SAR studies on related benzylpiperazine derivatives have shown that substituents on this aromatic ring system directly engage with a hydrophobic pocket of the target protein. nih.gov For instance, in the development of sigma-1 receptor (σ1R) ligands, it was found that introducing a substituent at the para-position of the benzyl ring (the secondary hydrophobic domain) could improve both affinity and selectivity. nih.gov

The specific nature of the substituent is critical. The choice of substituent is often guided by the desire to establish specific interactions within the binding site. nih.gov For example, electron-donating or electron-withdrawing groups can be introduced to modulate the electronic character of the ring and its potential for π-stacking or other non-covalent interactions. The table below summarizes general findings from SAR studies on related piperazine-containing compounds.

| Substituent Position/Type | General Impact on Binding/Activity | Rationale/Example | Citation |

| Para-substitution | Often improves affinity and selectivity for certain targets. | The 4-methoxybenzylpiperazinyl moiety was identified as a potent and selective combination for σ1R. | nih.gov |

| Ortho-substitution | Can introduce steric constraints and influence the ring's orientation. | The 2-trifluoromethyl group itself is an ortho-substituent, defining the starting point. | |

| Hydrophobic Groups | Generally favorable for occupying hydrophobic pockets. | Phenyl or cyclohexyl groups can be excellent for obtaining optimal binding profiles. | nih.gov |

| Polar Groups | Can form specific hydrogen bonds if a suitable donor/acceptor is present in the binding site. | Guaiacol (2-methoxyphenol) moiety showed enhanced potency due to potential π-π interactions. | nih.gov |

The systematic variation of substituents on the benzyl moiety allows for a detailed mapping of the target's binding pocket, revealing which regions are sensitive to steric bulk, which prefer hydrophobic character, and which can accommodate polar interactions. This process is essential for rationally designing ligands with optimized binding profiles. nih.gov

Elucidation of Orthogonal SAR Across Diverse Molecular Targets

A major challenge in drug design is achieving selectivity for a desired biological target over other related or unrelated proteins to minimize off-target effects. Orthogonal SAR refers to the principle of identifying structural modifications to a ligand that produce different, or "orthogonal," effects on its affinity for two or more different targets. For example, a modification might increase affinity for Target A while simultaneously decreasing or having no effect on affinity for Target B. The this compound scaffold is an excellent platform for exploring such relationships.

Studies on compounds with a core piperazine or piperidine structure have demonstrated that subtle structural changes can lead to dramatic shifts in selectivity. A key example is seen in ligands designed to target both the histamine (B1213489) H3 receptor (H3R) and sigma receptors (σ1R and σ2R). nih.govacs.org

Piperazine vs. Piperidine: A critical finding was that replacing a piperazine ring with a piperidine ring was the most influential structural change for modulating sigma receptor activity. In one pair of compounds, switching from a piperazine to a piperidine core resulted in a massive increase in σ1R affinity (Ki changing from 1531 nM to 3.64 nM) while maintaining high H3R affinity. acs.org This demonstrates a clear orthogonal SAR, where the choice of the core heterocyclic ring is a switch for σ1R activity.

Alkyl Linker Length: For a series of piperazine derivatives, extending the length of an alkyl chain linker decreased affinity for H3R but had no clear influence on σ1R affinity, again highlighting a differential impact on the two targets. nih.gov

This principle allows for the fine-tuning of a ligand's polypharmacology. By understanding which parts of the molecule control affinity for which target, medicinal chemists can rationally design compounds with a desired selectivity profile. For instance, to create a highly selective σ1R ligand from this series, one would choose a piperidine core. Conversely, to create a selective H3R ligand with low sigma receptor activity, a piperazine core with specific linkers and end groups would be selected. nih.govnih.gov

| Compound Modification | Effect on Target A (e.g., H3R) | Effect on Target B (e.g., σ1R) | Citation |

| Piperazine → Piperidine | Maintained high affinity | Dramatically increased affinity | acs.org |

| Increase Alkyl Linker Length (in piperazines) | Decreased affinity | No evident influence | nih.gov |

The elucidation of orthogonal SAR is a powerful strategy for optimizing a lead compound, enabling the enhancement of on-target potency while engineering out undesirable off-target activities. nih.gov

Advanced SAR Methodologies for Complex Ligand-Target Systems

Beyond traditional SAR analysis, a variety of advanced computational and theoretical methodologies are employed to gain deeper insights into the complex ligand-target systems involving this compound analogs. These methods accelerate the drug discovery process by predicting binding affinities and guiding the synthesis of more effective compounds.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com By calculating various molecular descriptors (e.g., electronic properties, size, solubility), models can be built to predict the activity of novel, unsynthesized molecules. mdpi.comresearchgate.net For piperazine derivatives, QSAR models have been developed using descriptors such as the energy of the lowest unoccupied molecular orbital (ELUMO), molar refractivity (MR), and topological polar surface area (PSA) to predict inhibitory activity. mdpi.com These models serve as valuable tools for prioritizing which new analogs to synthesize.

Molecular Docking and Molecular Dynamics (MD) Simulations: Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This provides a static snapshot of the most likely binding mode, highlighting key interactions such as hydrogen bonds and hydrophobic contacts. nih.gov MD simulations build upon this by simulating the movement of the ligand-protein complex over time. This dynamic view reveals the stability of the binding pose and can identify crucial amino acid residues that maintain the interaction, offering a more realistic representation of the biological system. nih.gov

Advanced Fluorine Interaction Modeling: Given the importance of the trifluoromethyl group, specialized computational methods have been developed to better understand its interactions. One such tool, named FMAP, is a computational algorithm designed to calculate "fluorophilic" sites near the protein backbone. nih.gov This tool can rationalize the improved activity seen upon fluorine substitution and can be used to proactively design new fluorine-containing ligands that take advantage of favorable multipolar C-F···C=O interactions. nih.gov

AI and Machine Learning Models: More recently, advanced machine learning and small language models (SLMs) are being fine-tuned on domain-specific chemical and biological data. arxiv.org These models show promise in accurately predicting ligand-protein interaction affinities in a "zero-shot" setting (i.e., for new, unseen molecules). Such approaches could revolutionize virtual screening by enabling faster and more accurate prioritization of compounds for synthesis and testing. arxiv.org

These advanced methodologies provide a powerful synergistic approach to rational ligand design, allowing for a deeper understanding of SAR that goes beyond simple qualitative observations.

Molecular Interactions and Biological Target Engagement Profiling of 2 2 Trifluoromethyl Benzyl Piperazine and Its Analogs

In Vitro Receptor Binding Affinity Characterization

The in vitro receptor binding affinity of a compound is a critical measure of its potential pharmacological activity. This is typically determined through competitive binding assays where the compound of interest competes with a known radiolabeled ligand for binding to a specific receptor. The affinity is commonly expressed as the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors.

Radioligand Binding Assays for Specific Receptor Subtypes (e.g., Serotonin (B10506) Receptors, Sigma Receptors)

While specific binding data for 2-(2-Trifluoromethyl-benzyl)-piperazine is not extensively available in the public domain, studies on structurally related piperazine (B1678402) derivatives provide valuable insights into its likely receptor binding profile.

Serotonin Receptors:

Piperazine derivatives are well-known for their interaction with serotonin (5-HT) receptors. Research has shown that substitutions on the piperazine and phenyl rings significantly influence affinity and selectivity for different 5-HT receptor subtypes. For instance, certain 1,2,4-trisubstituted piperazine derivatives have demonstrated high affinity for both 5-HT1A and 5-HT2A receptors. nih.gov The presence of a methyl group as a third substituent on the piperazine ring has been shown to sometimes enhance affinity for the 5-HT2A receptor while maintaining or slightly improving 5-HT1A affinity. nih.gov Molecular modeling studies suggest that this additional substituent can stabilize the ligand-receptor complex. nih.gov

The trifluoromethylphenyl group, in particular, has been associated with high affinity for 5-HT1A sites in other piperazine-containing compounds. nih.gov For example, 1-[2-(3-bromoacetamidophenyl)ethyl]-4-(3-trifluoromethylphenyl)piperazine has been shown to bind with high affinity and selectivity to 5-HT1A receptors over 5-HT1B and 5-HT2 sites. nih.gov

Table 1: Representative Serotonin Receptor Binding Affinities of Piperazine Analogs This table presents data for analogs of this compound to illustrate the binding profiles of this class of compounds. Specific data for the title compound is not available.

| Compound/Analog | Receptor Subtype | Binding Affinity (Ki, nM) |

|---|---|---|

| 1-(2-Methoxyphenyl)-4-[4-(1-adamantanecarboxamido)butyl]piperazine | 5-HT1A | 0.4 nih.gov |

| 1-[2-(3-Bromoacetamidophenyl)ethyl]-4-(3-trifluoromethylphenyl)piperazine | 5-HT1A | 0.5 nih.gov |

| 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190) | 5-HT1A | 0.6 nih.gov |

| Representative 1,2,4-trisubstituted piperazines | 5-HT1A | Variable, often high affinity nih.gov |

Sigma Receptors:

Benzylpiperazine derivatives have also been extensively studied as ligands for sigma (σ) receptors, which are implicated in a variety of central nervous system functions. nih.gov These receptors are classified into two main subtypes, σ1 and σ2. sigmaaldrich.com Radioligand binding assays, often using [3H]-pentazocine for σ1 and [3H]-DTG for σ2 receptors, have been employed to determine the affinity and selectivity of various benzylpiperazine analogs. nih.gov

Studies on new series of benzylpiperazinyl derivatives have identified compounds with high affinity for the σ1 receptor, with some showing significant selectivity over the σ2 receptor. nih.gov For example, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one demonstrated a high σ1 receptor affinity with a Ki of 1.6 nM and a selectivity ratio (Ki σ2/Ki σ1) of 886. nih.gov The nature of the substituents on both the benzyl (B1604629) and piperazine moieties plays a crucial role in determining the binding profile at sigma receptors.

Table 2: Representative Sigma Receptor Binding Affinities of Benzylpiperazine Analogs This table presents data for analogs of this compound to illustrate the binding profiles of this class of compounds. Specific data for the title compound is not available.

| Compound/Analog | σ1 Receptor Affinity (Ki, nM) | σ2 Receptor Affinity (Ki, nM) | Selectivity (Ki σ2/Ki σ1) |

|---|---|---|---|

| 3-Cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one | 1.6 nih.gov | 1417 nih.gov | 886 nih.gov |

| N-(Benzofuran-2-ylmethyl)-N'-(4'-(2''-fluoroethoxy)benzyl)piperazine | 2.6 nih.gov | 486 nih.gov | 187 nih.gov |

| N-(Benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine | 2.7 nih.gov | 103 nih.gov | 38 nih.gov |

Fluorescence-Based Binding Studies for Kinetic and Equilibrium Data

Fluorescence-based binding assays are powerful tools for obtaining detailed kinetic (kon and koff) and equilibrium (Kd) data for ligand-receptor interactions. These techniques can provide a more dynamic understanding of the binding process compared to endpoint assays like radioligand binding. However, at present, there is no publicly available literature specifically detailing the use of fluorescence-based binding studies to characterize the interaction of this compound or its close analogs with their target receptors.

Enzyme Inhibition Kinetics and Mechanistic Studies

The potential for a compound to inhibit metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily, is a critical aspect of its pharmacological profile as it can lead to drug-drug interactions.

Spectrophotometric and Fluorometric Assays for Enzyme Activity

Spectrophotometric and fluorometric assays are commonly used to determine the inhibitory potential of a compound against various enzymes. nih.gov These assays measure the rate of an enzyme-catalyzed reaction by monitoring changes in absorbance or fluorescence. The potency of an inhibitor is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

While specific IC50 values for this compound are not readily found in the literature, studies on other piperazine-containing compounds have demonstrated their potential to inhibit CYP enzymes. For instance, certain piperazine derivatives have been identified as mechanism-based inactivators of CYP3A4 and CYP2D6. nih.govresearchgate.net

Table 3: Representative Enzyme Inhibition Data for Piperazine Analogs This table presents data for analogs of this compound to illustrate the enzyme inhibitory potential of this class of compounds. Specific data for the title compound is not available.

| Compound/Analog Class | Enzyme | Inhibition (IC50 or other metric) |

|---|---|---|

| Substituted Imidazole Piperazines (e.g., SCH 66712) | CYP3A4 | Mechanism-Based Inactivator nih.govresearchgate.net |

| Substituted Imidazole Piperazines (e.g., EMTPP) | CYP3A4 | Mechanism-Based Inactivator nih.govresearchgate.net |

| Substituted Imidazole Piperazines (e.g., SCH 66712) | CYP2D6 | Mechanism-Based Inactivator nih.govresearchgate.net |

Investigation of Enzyme-Ligand Complex Formation and Catalytic Modulation

The investigation of enzyme-ligand complex formation provides insights into the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This can be studied through various biophysical techniques and kinetic analyses. For mechanism-based inactivators, the inhibitor is processed by the enzyme to a reactive intermediate that then covalently binds to the enzyme, leading to its inactivation. nih.govresearchgate.net

Studies on piperazine-containing mechanism-based inhibitors of CYP3A4 have shown that these compounds can form a 1:1 stoichiometric complex with the enzyme. nih.govresearchgate.net This interaction leads to a time- and concentration-dependent loss of enzyme activity. The formation of multiple mono-oxygenated products suggests that the parent compound undergoes metabolic activation by the enzyme prior to inactivation. nih.govresearchgate.net

Neurotransmitter Transporter Modulation Studies (e.g., SERT, NET, DAT)

Monoamine transporters, including the serotonin transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT), are crucial for regulating neurotransmitter levels in the synapse and are important targets for many psychoactive drugs. nih.govnih.govwikipedia.org The ability of a compound to modulate the activity of these transporters is a key determinant of its neurological effects.

While specific binding affinities for this compound at these transporters are not widely reported, research on related N-benzylpiperidine and other piperazine analogs indicates that this class of compounds can interact with monoamine transporters. The presence of an electron-withdrawing group, such as a trifluoromethyl group, on the benzyl ring can be beneficial for binding to the dopamine transporter (DAT). nih.gov

The selectivity of a compound for one transporter over the others is a critical factor in its pharmacological profile. For example, selective serotonin reuptake inhibitors (SSRIs) primarily target SERT, while other drugs may have a broader spectrum of activity, inhibiting multiple transporters. nih.gov

Table 4: Representative Monoamine Transporter Binding Affinities of Piperazine Analogs This table presents data for analogs of this compound to illustrate the potential for this class of compounds to interact with monoamine transporters. Specific data for the title compound is not available.

| Compound/Analog Class | Transporter | Binding Affinity (Ki or IC50, nM) |

|---|---|---|

| N-Benzylpiperidine Analogs | DAT | High affinity (variable) nih.gov |

| N-Benzylpiperidine Analogs | SERT | Lower affinity compared to DAT nih.gov |

| N-Benzylpiperidine Analogs | NET | Lower affinity compared to DAT nih.gov |

| Various Piperazine Derivatives | SERT | Variable, some with high affinity |

| Various Piperazine Derivatives | NET | Variable |

Table of Compound Names

| Abbreviation/Trivial Name | Full Chemical Name |

| This compound | 2-(2-(Trifluoromethyl)benzyl)piperazine |

| NAN-190 | 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine |

| SCH 66712 | 5-Fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine |

| EMTPP | 1-[(2-Ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-[4-(trifluoromethyl)-2-pyridinyl]piperazine |

| BrAcTFMPP | 1-[2-(3-Bromoacetamidophenyl)ethyl]-4-(3-trifluoromethylphenyl)piperazine |

| [3H]-pentazocine | Tritiated pentazocine |

| [3H]-DTG | Tritiated 1,3-di-o-tolylguanidine |

| SERT | Serotonin Transporter |

| NET | Norepinephrine Transporter |

| DAT | Dopamine Transporter |

| CYP | Cytochrome P450 |

Cellular Target Engagement Assays (e.g., BRET/FRET, Thermal Shift Assays)

The direct interaction of a small molecule with its intended biological target within a cellular environment is a critical factor in its development as a therapeutic or biological modulator. Cellular target engagement assays are designed to measure and quantify this interaction in living cells or cell lysates. While specific experimental data from Bioluminescence Resonance Energy Transfer (BRET), Förster Resonance Energy Transfer (FRET), or Cellular Thermal Shift Assays (CETSA) for this compound is not publicly available in the current body of scientific literature, the principles of these assays provide a framework for how its target engagement could be assessed.

Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) are powerful techniques used to study protein-protein interactions and can be adapted to investigate compound-target binding. nih.gov In a typical BRET assay, a target protein is fused to a bioluminescent donor, such as a luciferase, and a second interacting protein (or a labeled ligand) is fused to a fluorescent acceptor. nih.gov When the compound of interest binds to the target protein, it may induce a conformational change that alters the distance or orientation between the donor and acceptor, leading to a measurable change in the energy transfer. nih.govnih.gov FRET operates on a similar principle but uses a fluorescent donor that requires external excitation. nih.gov These assays are advantageous as they can be performed in living cells, providing a more physiologically relevant context for studying molecular interactions. nih.gov

Cellular Thermal Shift Assays (CETSA) are based on the principle that the binding of a ligand to a protein can alter its thermal stability. frontiersin.org In this method, cells or cell lysates are treated with the compound of interest and then subjected to a temperature gradient. frontiersin.orgresearchgate.net The aggregation of the denatured, unbound protein is then separated from the soluble, ligand-bound protein, and the amount of remaining soluble protein at each temperature is quantified, often by Western blotting or other protein detection methods. frontiersin.org An increase in the melting temperature of the target protein in the presence of the compound indicates a stabilizing interaction and thus, target engagement. frontiersin.org This technique is particularly valuable as it does not require modification of the protein or the compound and can confirm target binding within the complex environment of the cell. frontiersin.orgresearchgate.net

While direct data is lacking for this compound, the application of these assays would be a logical next step in its molecular characterization to identify and validate its cellular targets.

Investigation of Molecular Mechanism in Plant Immune Activation

While specific studies on the plant immune-activating properties of this compound are not detailed in available research, extensive investigation into its close analogs, specifically trifluoromethylpyridine piperazine derivatives, offers significant insights into the potential mechanisms of action. researchgate.net These analogs have been identified as potent plant activators, capable of inducing systemic acquired resistance (SAR) against viral pathogens like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).

The primary mechanism of action for these piperazine derivatives involves the enhancement of the plant's own defense systems. Research has demonstrated that treatment with these compounds leads to a significant increase in the activity of key defense-related enzymes.

Table 1: Effect of Trifluoromethylpyridine Piperazine Analog A16 on Defense Enzyme Activity in Tobacco Plants Infected with TMV

| Treatment Group | Superoxide Dismutase (SOD) Activity (units/g) at Day 5 |

|---|---|

| CK (Control) | ~82 |

| CK + TMV | ~306 |

| NNM + TMV | ~441 |

| A16 + TMV | 622 |

Data derived from studies on trifluoromethylpyridine piperazine derivatives. NNM (Ningnanmycin) is a commercial antiviral agent used as a positive control.

As shown in the table, the analog A16 significantly boosted the activity of Superoxide Dismutase (SOD), an enzyme crucial for detoxifying reactive oxygen species produced during pathogen attack. The activity of A16-treated plants was substantially higher than that of both the untreated, infected plants and those treated with the commercial antiviral agent, Ningnanmycin.

Table 2: Antiviral Activity of Trifluoromethylpyridine Piperazine Analog A16

| Compound | Protective Activity against TMV (EC₅₀ µg/mL) | Protective Activity against CMV (EC₅₀ µg/mL) |

|---|---|---|

| Ningnanmycin | 50.2 | 359.6 |

| A16 | 18.4 | 347.8 |

EC₅₀ represents the concentration required to achieve 50% of the maximum protective effect. researchgate.net

The data clearly indicates that the trifluoromethylpyridine piperazine analog A16 exhibits more potent protective activity against TMV than the commercial standard, Ningnanmycin. researchgate.net This suggests that compounds within this chemical class, likely including this compound, have the potential to function as effective plant immune activators by stimulating endogenous defense mechanisms.

Computational Chemistry and Cheminformatics Approaches in 2 2 Trifluoromethyl Benzyl Piperazine Research

Quantum Mechanical Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule like 2-(2-Trifluoromethyl-benzyl)-piperazine. Methods such as Density Functional Theory (DFT) are employed to model the electron distribution, providing insights into the molecule's stability, reactivity, and spectroscopic characteristics.

Detailed research findings indicate that for piperazine (B1678402) derivatives, QM calculations are often used to compute a variety of molecular descriptors that are critical for Quantitative Structure-Activity Relationship (QSAR) models. youtube.comkeymodule.co.uk The DFT method, particularly with the B3LYP functional and a 6-31G+(d,p) basis set, is commonly applied to determine structural, electronic, and energetic parameters. youtube.com Key calculated properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability. Other important descriptors derived from QM include the electrophilicity index (ω), which quantifies the ability of a molecule to accept electrons, and dipole moments, which influence solubility and binding interactions. youtube.comnih.gov For instance, in QSAR studies of aryl alkanol piperazine derivatives, HOMO energy was identified as a key descriptor influencing noradrenaline (NA) reuptake inhibition activity. nih.gov

Table 1: Key Quantum Mechanical Descriptors and Their Significance

| Descriptor | Significance in Drug Discovery | Typical Application for Piperazine Derivatives |

| HOMO Energy | Indicates electron-donating capacity; relates to reactivity and interaction with electron-deficient sites in proteins. | Used as a variable in QSAR models to predict biological activity, such as neurotransmitter reuptake inhibition. nih.gov |

| LUMO Energy | Indicates electron-accepting capacity; relates to reactivity with electron-rich sites. | Correlated with the biological inhibitory activity of piperazine derivatives in QSAR studies. youtube.com |

| HOMO-LUMO Gap | Represents molecular stability and reactivity. A smaller gap suggests higher reactivity. | Helps in assessing the overall stability and potential reactivity of newly designed compounds. |

| Electrophilicity Index (ω) | Measures the propensity of the molecule to act as an electrophile. | Found to be a significant descriptor in QSAR models for mTORC1 inhibitors. youtube.com |

| Dipole Moment | Influences polarity, solubility, and the ability to form dipole-dipole interactions with a receptor. | Included in QSAR models to account for electrostatic contributions to binding affinity. nih.gov |

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand), such as this compound, when it binds to a second molecule (the receptor), typically a protein. tsijournals.com This method is crucial for elucidating the mechanism of action at an atomic level and for structure-based drug design. tsijournals.com

For piperazine-containing compounds, docking studies have been extensively used to predict their binding modes within the active sites of various protein targets. synthiaonline.comacs.org For example, derivatives have been docked into targets like Glycogen Synthase Kinase-3β (GSK-3β) and histone deacetylases (HDACs). synthiaonline.comacs.org The process involves preparing the 3D structures of both the ligand and the protein target, often obtained from crystallographic data in the Protein Data Bank (PDB). wikipedia.org Software like AutoDock is then used to explore possible binding poses of the flexible ligand within the rigid or flexible protein active site. wikipedia.org The resulting poses are ranked using a scoring function, which estimates the binding free energy. These scores help identify the most likely binding conformation and provide a qualitative measure of binding affinity. synthiaonline.com Docking results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. wikipedia.org

Table 2: Examples of Molecular Docking Applications for Piperazine Analogs

| Protein Target | PDB ID | Docking Software | Key Findings and Interactions Analyzed |

| DNA Topoisomerase IIα | 5GWK | AutoDock4.2 | Prediction of binding mode compared to known inhibitors like etoposide; analysis of intermolecular interactions with DNA and protein residues. wikipedia.org |

| GSK-3β | 1Q4L | Not Specified | Corroboration of 3D-QSAR findings and elucidation of the binding mode of alkylpiperazine derivatives. synthiaonline.com |

| Class I HDACs (1, 2, 3) | Various | Not Specified | Prediction of selectivity profiles and correlation of binding free energy with in vitro inhibitory activities. acs.org |

| Thymidine Kinase | Not Specified | Dock, FlexX, Gold | Evaluation of different docking/scoring combinations to discriminate true hits from a random database. synthiaonline.com |

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulates the movements and conformational changes of atoms and molecules over time, providing deeper insights into the stability of the complex, the role of solvent molecules, and the energetics of binding. acs.orgnih.gov

Table 3: Applications of Molecular Dynamics Simulations in Ligand-Binding Studies

| Simulation Technique | Purpose | Information Gained | Relevance to this compound |

| Conformational Sampling | To explore the accessible 3D structures of the ligand. chemcopilot.com | Identifies low-energy conformations that may be relevant for binding. | Predicts the bioactive conformation of the molecule. |

| Complex Stability Analysis | To assess the stability of the ligand-protein complex over time. | Root Mean Square Deviation (RMSD) of the ligand and protein; analysis of persistent intermolecular interactions. | Validates docking poses and confirms the stability of the predicted binding mode. |

| Binding Free Energy Calculation (MM/PBSA, MM/GBSA) | To calculate a more accurate estimate of binding affinity from an MD trajectory. acs.org | Provides quantitative binding energy values that can be correlated with experimental data (e.g., IC50). | Ranks potential binders and predicts the activity of new derivatives more accurately than docking alone. |

| Interactive MD (iMD) | To allow researchers to manually guide a ligand into a binding site in a virtual reality environment. nih.gov | Accelerates the discovery of complex binding pathways and conformational transitions. | Offers a novel, intuitive way to explore the docking process with its target protein. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activities. youtube.comnih.gov Once a reliable QSAR model is developed, it can be used to predict the activity of new, unsynthesized molecules, guiding the design of more potent compounds. youtube.com

Numerous QSAR studies have been performed on piperazine derivatives to model their activities against various biological targets. youtube.comkeymodule.co.uknih.govsynthiaonline.com The process involves calculating a wide range of molecular descriptors for each compound in a dataset. These descriptors can be electronic (e.g., HOMO energy), topological (e.g., connectivity indices), geometrical (e.g., molecular surface area), or physicochemical (e.g., LogP). youtube.com Statistical methods, such as Multiple Linear Regression (MLR) or Genetic Function Approximation (GFA), are then used to build a mathematical equation linking a combination of these descriptors to the observed activity (e.g., pIC50). youtube.comnih.gov The predictive power of these models is rigorously validated using both internal (cross-validation) and external test sets of compounds. synthiaonline.comcas.org For example, a 2D-QSAR model for aryl alkanol piperazines found that descriptors related to atom types, dipole moment, and shape were key influencers of 5-HT reuptake inhibition. nih.gov

Table 4: Example Descriptors Used in QSAR Models for Piperazine Derivatives

| Descriptor Type | Example Descriptor | Description | Associated Activity Modeled |

| Electronic | HOMO (Highest Occupied Molecular Orbital) | Energy of the outermost electron orbital; relates to electron-donating ability. | Noradrenaline (NA) reuptake inhibition. nih.gov |

| Electronic | ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Energy of the lowest empty electron orbital; relates to electron-accepting ability. | mTORC1 inhibition. youtube.com |

| Physicochemical | LogS (Aqueous Solubility) | The logarithm of the molar solubility in water. | mTORC1 inhibition. youtube.com |

| Physicochemical | MR (Molar Refractivity) | A measure of the total polarizability of a mole of a substance. | mTORC1 inhibition. youtube.com |

| Topological | S_sssCH (Sum of E-state indices for -CH3 groups) | A topological index that encodes information about atom types and connectivity. | 5-Hydroxytryptamine (5-HT) reuptake inhibition. nih.gov |

| Topological | PSA (Topological Polar Surface Area) | The surface sum over all polar atoms, primarily oxygen and nitrogen. | mTORC1 inhibition. youtube.com |

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling is a powerful tool for identifying novel compounds with the potential to bind to a specific biological target. acs.org A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings) that a molecule must possess to be active. chemrxiv.org This model can then be used as a 3D query to search large chemical databases for molecules that match these features, a process known as virtual screening. acs.org

This approach is widely used in the discovery of new piperazine-based ligands. acs.org A pharmacophore model can be generated either based on the structure of a known ligand (ligand-based) or from the ligand-receptor complex (structure-based). acs.orgnih.gov For instance, a five-point pharmacophore model (AADPR: two hydrogen bond acceptors, one donor, one positive group, one ring) was developed from a set of known 5-HT7 receptor antagonists, some containing piperazine scaffolds, to screen the Asinex database for new hits. acs.org The virtual screening process can rapidly filter millions of compounds down to a manageable number of promising candidates, which are then typically subjected to further analysis, such as molecular docking, to refine the hit list before synthesis and biological testing. nih.govnumberanalytics.com

Table 5: Hypothetical Pharmacophore Model for a Piperazine-based Ligand

| Feature | Description | Potential Corresponding Group on this compound |

| Aromatic Ring (R) | A planar, cyclic, conjugated system. | The trifluoromethyl-substituted benzene (B151609) ring. |

| Hydrophobic Center (H) | A non-polar region of the molecule. | The benzyl (B1604629) group or the piperazine ring itself. |

| Hydrogen Bond Acceptor (A) | An electronegative atom (e.g., N, O) capable of accepting a hydrogen bond. | The nitrogen atoms of the piperazine ring. |

| Hydrogen Bond Donor (D) | A hydrogen atom attached to an electronegative atom (e.g., N-H). | The secondary amine (N-H) of the piperazine ring. |

| Positive Ionizable (P) | A group that is likely to be protonated at physiological pH. | The nitrogen atoms of the piperazine ring can be protonated. |

Computational Approaches for Enhancing Synthetic Feasibility and Accessibility

After identifying promising hit compounds through virtual screening or de novo design, a critical step is to assess whether they can be synthesized efficiently in a laboratory. Computer-Assisted Synthesis Design (CASD) has emerged as a vital field to address this challenge. numberanalytics.com These tools use two primary strategies: predicting complete synthetic routes and calculating a synthetic accessibility score.

Retrosynthesis software uses AI and extensive reaction databases to propose step-by-step synthetic pathways for a target molecule like this compound. youtube.comcas.orgacs.org Programs such as SynRoute, Reaxys, and AiZynthFinder work by breaking the target molecule down into simpler, commercially available precursors through known chemical reactions. youtube.comnih.govacs.orgnih.gov These tools can suggest multiple routes, allowing chemists to compare them based on factors like the number of steps, predicted yield, and cost of starting materials. youtube.comcas.org

Another approach involves calculating a "synthetic accessibility" (SA) score. tsijournals.comnih.gov Tools like SAscore, SYBA, and RAscore use machine learning models trained on vast numbers of known molecules and reactions. chemrxiv.orgnih.gov They analyze a molecule's structure for complexity, such as the presence of many stereocenters or unusual ring systems, and compare its fragments to those found in readily available chemicals. nih.gov The resulting score, often on a scale of 1 (very easy to make) to 10 (very difficult to make), provides a rapid filter to prioritize simpler, more synthetically tractable molecules for further development. nih.gov

Table 6: Computational Tools for Synthetic Planning and Accessibility

| Tool/Method | Approach | Key Function |

| Reaxys/CAS SciFinder | Database-driven Retrosynthesis | Combines a massive, human-curated reaction database with machine learning to predict and rank synthetic routes. youtube.comcas.org |

| AiZynthFinder/SynRoute | AI-based Retrosynthesis | Uses neural networks and/or reaction templates to generate novel retrosynthetic pathways from a target molecule. nih.govwikipedia.orgacs.org |

| SAscore | Scoring Function | Calculates a score from 1-10 based on fragment frequency and complexity penalties to estimate ease of synthesis. nih.gov |

| SYBA/RAscore | Scoring Function | Machine learning models trained to discriminate between easy- and hard-to-synthesize compounds for rapid screening. nih.gov |

| CAESA | Expert System | Mimics a chemist's logic by identifying strategic bonds and potential starting materials to estimate synthesis difficulty. keymodule.co.uk |

Advanced Analytical and Spectroscopic Characterization in Academic Research of 2 2 Trifluoromethyl Benzyl Piperazine

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification of a synthesized compound. It provides a highly accurate measurement of the mass-to-charge ratio (m/z), which can be used to determine the elemental composition of the molecule. For 2-(2-Trifluoromethyl-benzyl)-piperazine, with a molecular formula of C12H15F3N2, the theoretical exact mass can be calculated with high precision.

Table 1: Theoretical Monoisotopic Mass of this compound

| Molecular Formula | Theoretical Exact Mass (Da) |

|---|

Data calculated based on the molecular formula.

In practice, techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer would be used to measure the mass of the protonated molecule, [M+H]+. The experimentally determined mass should align with the theoretical value (245.1288 Da for [M+H]+) within a very narrow margin (typically < 5 ppm), confirming the elemental formula.

Furthermore, HRMS is crucial for impurity profiling. By analyzing the mass spectrum for other signals, researchers can identify and quantify potential impurities, such as starting materials, by-products from the synthesis, or degradation products. The fragmentation pattern observed in MS/MS experiments provides additional structural information. For benzylpiperazine derivatives, common fragmentation includes the cleavage of the benzyl (B1604629) group. A characteristic fragment ion for the 2-(trifluoromethyl)benzyl cation (m/z 159) would be expected, alongside ions resulting from the fragmentation of the piperazine (B1678402) ring. auburn.edu Studies on related designer piperazine drugs show that benzylpiperazines often produce a characteristic neutral loss of the piperazine moiety. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. A combination of 1H, 13C, and 19F NMR experiments provides a complete picture of the molecule's carbon-hydrogen framework and the unique trifluoromethyl group.

1H NMR: The proton NMR spectrum would display distinct signals for each unique proton environment. The aromatic protons on the trifluoromethyl-substituted benzene (B151609) ring would appear as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm). The benzylic protons (Ar-CH2-) would likely appear as a singlet or an AB quartet, depending on chirality and rotational hindrance, typically in the δ 3.5-4.0 ppm range. The protons on the piperazine ring would exhibit a series of complex multiplets in the δ 2.5-3.5 ppm range, with their chemical shifts and coupling patterns providing information about the ring's conformation. The N-H proton of the secondary amine would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

13C NMR: The carbon NMR spectrum would show a signal for each unique carbon atom. The trifluoromethyl group's carbon signal would be split into a quartet due to coupling with the three fluorine atoms. The aromatic carbons would appear in the δ 120-140 ppm region, with the carbon attached to the CF3 group showing a characteristic shift. The benzylic carbon and the piperazine ring carbons would be found in the aliphatic region (δ 40-60 ppm).

19F NMR: The fluorine NMR spectrum is particularly informative, showing a single, sharp singlet for the -CF3 group, as all three fluorine atoms are chemically equivalent. Its chemical shift, typically in the range of δ -60 to -65 ppm relative to an external standard like CFCl3, is highly sensitive to the electronic environment. nih.gov

Table 2: Predicted NMR Data for this compound

| Spectrum | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| 1H NMR | 7.20 - 7.70 | m | 4H, Aromatic |

| ~3.70 | s | 2H, Benzylic CH2 | |

| 2.50 - 3.20 | m | 7H, Piperazine CH2 and CH | |

| variable | br s | 1H, NH | |

| 13C NMR | 125.8 (q, J ≈ 275 Hz) | q | CF3 |

| 125-140 | m | Aromatic C | |

| ~50-60 | s | Benzylic CH2 | |

| ~45-55 | m | Piperazine C | |

| 19F NMR | ~ -62 | s | CF3 |

Predicted values based on data from structurally related compounds. scispace.comchemicalbook.com

Dynamic NMR studies on related piperazine derivatives can also provide insight into conformational dynamics, such as the barrier to rotation around the amide bond in N-acylated piperazines or the rate of the piperazine ring's chair-to-chair interconversion. researchgate.netresearchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The spectra of this compound would be dominated by vibrations of the piperazine ring, the substituted benzene ring, and the trifluoromethyl group.

A detailed vibrational analysis of the parent piperazine molecule provides a basis for many of the expected signals. niscpr.res.in Key expected absorptions include:

N-H Stretch: A moderate absorption in the 3200-3400 cm⁻¹ region, characteristic of the secondary amine in the piperazine ring. niscpr.res.in

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the benzyl and piperazine CH2 groups appear just below 3000 cm⁻¹ (typically 2800-2980 cm⁻¹). niscpr.res.in

C=C Stretch: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

C-N Stretch: These vibrations for the piperazine ring typically occur in the 1100-1300 cm⁻¹ range. niscpr.res.in

C-F Stretches: The trifluoromethyl group gives rise to very strong and characteristic C-F stretching absorptions, typically found in the 1000-1350 cm⁻¹ region. These are often the most intense bands in the IR spectrum.